molecular formula C14H13IN4O2S B13378457 7-(3-Iodo-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

7-(3-Iodo-benzyl)-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B13378457
M. Wt: 428.25 g/mol
InChI Key: QFFZJIYRRMQMID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound that features a purine core substituted with an iodobenzyl group, a dimethyl group, and a sulfanyl group

Properties

Molecular Formula

C14H13IN4O2S

Molecular Weight

428.25 g/mol

IUPAC Name

7-[(3-iodophenyl)methyl]-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione

InChI

InChI=1S/C14H13IN4O2S/c1-17-11-10(12(20)18(2)14(17)21)19(13(22)16-11)7-8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3,(H,16,22)

InChI Key

QFFZJIYRRMQMID-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=S)N2)CC3=CC(=CC=C3)I

Origin of Product

United States

Preparation Methods

The synthesis of 7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving guanine or its derivatives.

    Introduction of the Iodobenzyl Group: The iodobenzyl group can be introduced via a nucleophilic substitution reaction using 3-iodobenzyl bromide.

    Dimethylation: The dimethyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

    Addition of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions using thiol-containing reagents.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The iodobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The iodobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes and receptors. The iodobenzyl group may facilitate binding to specific sites, while the purine core can interact with nucleic acids or proteins. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with similar compounds such as:

The uniqueness of 7-(3-Iodobenzyl)-1,3-dimethyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.